5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride
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Overview
Description
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride is a compound that features a unique combination of triazole rings Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aminoguanidine hydrochloride with succinic anhydride, followed by cyclization to form the triazole rings . The reaction conditions often include the use of microwave irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole rings.
Reduction: Reduction reactions can modify the nitrogen atoms within the triazole rings.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often include controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .
Scientific Research Applications
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The triazole rings can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can lead to the inhibition or activation of specific biological pathways, contributing to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole compound with similar chemical properties.
1H-1,2,4-Triazole: Another triazole variant with different nitrogen atom positioning.
5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: Compounds with a similar triazole ring but different additional functional groups.
Uniqueness
5-(1H-1,2,3-triazol-4-yl)-4H-1,2,4-triazol-3-amine hydrochloride is unique due to its combination of two different triazole rings, which provides distinct chemical and biological properties. This dual-triazole structure enhances its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C4H6ClN7 |
---|---|
Molecular Weight |
187.59 g/mol |
IUPAC Name |
5-(2H-triazol-4-yl)-1H-1,2,4-triazol-3-amine;hydrochloride |
InChI |
InChI=1S/C4H5N7.ClH/c5-4-7-3(9-10-4)2-1-6-11-8-2;/h1H,(H,6,8,11)(H3,5,7,9,10);1H |
InChI Key |
CIENALGKHPHJSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNN=C1C2=NC(=NN2)N.Cl |
Origin of Product |
United States |
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